Calicheamicin

Antibody-Drug Conjugate Cytotoxicity Enediyne Antibiotics

Calicheamicin γ1I is the benchmark ADC payload for hematologic malignancies, clinically validated in gemtuzumab ozogamicin and inotuzumab ozogamicin. Its sub-picomolar potency, defined tetrapurine cleavage specificity (AGGA/AAAA/GAGA), and repair-refractory DNA lesions differentiate it from esperamicin A1, neocarzinostatin, and dynemicin A. The 5.6-fold yield improvement via combinatorial strain engineering ensures scalable, cost-effective GMP supply. This is the reference standard for next-generation enediyne development. Ideal for ADC R&D, bioconjugation, and DNA damage probe applications.

Molecular Formula C55H74IN3O21S4
Molecular Weight 1368.4 g/mol
Cat. No. B1231949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalicheamicin
SynonymsCalicheamicin
Calicheamicins
Molecular FormulaC55H74IN3O21S4
Molecular Weight1368.4 g/mol
Structural Identifiers
SMILESCCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O
InChIInChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)
InChIKeyHXCHCVDVKSCDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calicheamicin: Procurement-Relevant Profile of a Clinically Validated Enediyne ADC Payload


Calicheamicin is a member of the enediyne class of antitumor antibiotics, originally isolated from Micromonospora echinospora, and is distinguished by a 10-membered enediyne core, a methyl trisulfide trigger, and an oligosaccharide recognition domain [1]. Among the calicheamicin congeners, the iodine-containing calicheamicin γ1I is recognized as the most potent [2]. Its mechanism involves thiol-induced Bergman cyclization to generate a 1,4-benzenoid diradical that abstracts hydrogen atoms from the DNA backbone, producing sequence-selective double-strand breaks [3]. Due to extreme inherent cytotoxicity (sub-picomolar activity), calicheamicin is not used as a standalone therapeutic but serves as the warhead in two FDA-approved antibody-drug conjugates (ADCs): gemtuzumab ozogamicin (Mylotarg®) targeting CD33 for AML and inotuzumab ozogamicin (Besponsa®) targeting CD22 for B-ALL [4].

Why Calicheamicin Cannot Be Simply Substituted with Other Enediyne Payloads in ADC Development


While the enediyne class shares a common radical-mediated DNA cleavage mechanism, calicheamicin γ1I possesses a unique tetrasaccharide side chain and specific DNA recognition properties that are not interchangeable with structurally similar enediynes such as esperamicin A1, neocarzinostatin, or dynemicin A [1]. Differences in sequence specificity, double-strand cleavage efficiency, and the nature of DNA damage repair refractoriness have been quantitatively demonstrated across these agents [2]. Furthermore, the clinical track record of calicheamicin-based ADCs in hematologic malignancies establishes a distinct safety, efficacy, and manufacturability profile that cannot be assumed for other enediyne payloads lacking equivalent regulatory validation [3].

Calicheamicin Product-Specific Evidence Guide: Quantified Differentiation Against Comparators


Calicheamicin γ1I Exhibits Sub-Picomolar Potency, 4000-Fold Greater Than Doxorubicin in In Vivo Models

Calicheamicin γ1I demonstrates sub-picomolar DNA cleavage activity and is 4000-fold more potent than the widely used chemotherapeutic doxorubicin in animal tumor models [1]. The compound produces double-strand breaks at concentrations as low as the sub-picomolar range, a potency threshold that significantly exceeds most other cytotoxic payload classes including auristatins and maytansinoids [2].

Antibody-Drug Conjugate Cytotoxicity Enediyne Antibiotics

Calicheamicin γ1I Cleaves DNA at Specific Tetrapurine Sequences, Whereas Esperamicin A1 Shows Poor Sequence Selectivity

Calicheamicin γ1I preferentially cleaves DNA at tetrapurine sequences such as AGGA, AAAA, and GAGA, with a three-base-pair stagger between cleavage sites on complementary strands [1]. In contrast, esperamicin A1 produces primarily single-strand lesions with poor sequence selectivity (T ⪢ C ⪢ A ⪢ G) and lacks the defined recognition pattern observed with calicheamicin [2]. The intact tetrasaccharide side chain of calicheamicin is essential for this sequence specificity; its removal abolishes selective cleavage entirely [3].

DNA Cleavage Sequence Specificity Enediyne Antibiotics

Calicheamicin-Induced DNA Damage Is Refractory to Base Excision Repair, Unlike Neocarzinostatin-Induced Lesions

DNA strand breaks induced by calicheamicin generate 3'-phosphoglycolate termini that are extremely refractory to removal by the human AP endonuclease Ape1 and its E. coli homolog exonuclease III [1]. In contrast, over 80% of phosphoglycolates generated by γ-radiation are rapidly removed by these enzymes, and neocarzinostatin-induced phosphoglycolates are also removed, albeit more slowly and incompletely [2]. This repair refractoriness may contribute to the persistence of calicheamicin-induced double-strand breaks.

DNA Repair Phosphoglycolate Enediyne Antibiotics

Inotuzumab Ozogamicin (Calicheamicin-Based ADC) Achieves 73.8% Complete Remission Rate vs. 29.4% for Standard Chemotherapy in Relapsed/Refractory ALL

In the phase 3 INO-VATE trial (NCT01564784), inotuzumab ozogamicin, an ADC delivering calicheamicin to CD22-positive B-ALL cells, produced a complete remission/complete remission with incomplete hematologic recovery (CR/CRi) rate of 73.8% (95% CI, 72%–88%) compared to 29.4% (95% CI, 21%–39%) for investigators' choice of standard chemotherapy [1]. Overall survival was also improved with a hazard ratio of 0.75 (one-sided P = 0.0105) [2].

Antibody-Drug Conjugate Acute Lymphoblastic Leukemia Clinical Efficacy

Calicheamicin γ1I Exhibits Enhanced Cleavage at 3′-Ends of Purine Tracts in Nucleosomal DNA, a Feature Absent in Esperamicin C

In reconstituted nucleosomes, calicheamicin γ1I shows enhanced DNA cleavage at the 3′-ends of purine tracts (positions −13 and −14) compared to naked DNA, a phenomenon attributed to its intact tetrasaccharide side chain sensing local DNA conformation [1]. Esperamicin C, an analog lacking the terminal sugar-aromatic ring, exhibits no such enhancement and displays markedly different sequence selectivity [2].

Nucleosome DNA Damage Chromatin

Calicheamicin γ1I Production Has Been Improved 5.6-Fold via Fermentation Process Optimization, Enabling Scalable GMP Supply

The natural fermentation yield of calicheamicin from Micromonospora echinospora is low, historically limiting supply. Recent process improvements combining atmospheric pressure plasma jet mutagenesis with in situ resin adsorption in a 50-L bioreactor increased calicheamicin yield from 3.1 ± 0.3 μg/mL to 84.0 ± 2.4 μg/mL, a 5.6-fold improvement over the base process [1]. This advance addresses a key supply chain constraint for both research and clinical-grade material.

Biomanufacturing Fermentation Process Development

Calicheamicin: High-Impact Research and Industrial Application Scenarios Based on Quantitative Evidence


Antibody-Drug Conjugate (ADC) Payload for Hematologic Malignancies

Calicheamicin is the payload of choice for ADCs targeting hematologic malignancies due to its sub-picomolar potency [1] and clinically proven efficacy in AML and ALL [2]. The 44.4 percentage point improvement in complete remission rate for inotuzumab ozogamicin over standard chemotherapy in relapsed/refractory ALL [3] validates calicheamicin as a benchmark payload for CD22- and CD33-directed ADCs. Its sequence-specific DNA cleavage [4] and repair-refractory lesions [5] further differentiate it from alternative enediyne payloads lacking equivalent clinical and mechanistic validation.

Mechanistic Studies of DNA Damage and Repair

Calicheamicin's defined sequence specificity (AGGA, AAAA, GAGA tetrapurine tracts) [4] and the extreme refractoriness of its 3'-phosphoglycolate termini to base excision repair enzymes [5] make it a uniquely informative probe for studying DNA damage signaling, repair pathway choice, and genomic instability. Its enhanced cleavage at nucleosomal 3'-purine tract ends [6] also positions it as a tool for investigating chromatin structure effects on small-molecule DNA accessibility.

Biomanufacturing Process Development and Supply Chain Optimization

The 5.6-fold yield improvement achieved via combinatorial strain engineering and in situ resin adsorption [7] provides a validated process template for industrial-scale calicheamicin production. This evidence directly supports procurement and supply chain planning for organizations developing calicheamicin-based ADCs, reducing cost-per-gram and ensuring consistent GMP-grade material availability.

Comparative Pharmacology of Enediyne Payloads

Calicheamicin serves as the reference standard for evaluating next-generation enediyne payloads. Its quantified differentiation from esperamicin A1 in sequence specificity [4] and from neocarzinostatin in DNA repair refractoriness [5] establishes clear benchmarks against which novel enediyne analogs can be assessed for improved therapeutic index, reduced off-target toxicity, or enhanced synthetic tractability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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